Enoxacin hydrate

Description

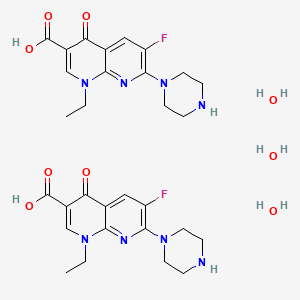

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNNITGJCMPHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F2N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84294-96-2 | |

| Record name | Enoxacin sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084294962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENOXACIN SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9CD31N8WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enoxacin Hydrate: A Comprehensive Technical Guide on Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin hydrate is a synthetic fluoroquinolone, a class of broad-spectrum antibacterial agents. It exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Beyond its established antibacterial properties, enoxacin has garnered significant interest for its role as a modulator of microRNA (miRNA) processing, revealing potential applications in oncology and other therapeutic areas.[3][4] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanisms of action of this compound, tailored for a scientific audience.

Chemical Properties and Structure

Enoxacin is a 1,8-naphthyridine derivative characterized by an ethyl group at the N1 position, a carboxyl group at the C3 position, an oxo group at the C4 position, a fluoro group at the C6 position, and a piperazin-1-yl group at the C7 position.[1] The hydrated form, this compound, is often a sesquihydrate.[5]

Physicochemical Properties

A summary of the key physicochemical properties of enoxacin and its hydrate form is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₁₅H₁₇FN₄O₃ (Enoxacin) | [1] |

| C₁₅H₁₇FN₄O₃ · 1.5H₂O (Enoxacin Sesquihydrate) | [5] | |

| Molecular Weight | 320.32 g/mol (Enoxacin) | [2] |

| 347.34 g/mol (Enoxacin Sesquihydrate) | [5] | |

| CAS Number | 74011-58-8 (Enoxacin) | [1] |

| 84294-96-2 (this compound) | [5] | |

| Melting Point | 220-224 °C | [2] |

| Solubility | DMSO: 45 mg/mL | |

| Water: 3.43 g/L | ||

| Appearance | White to off-white solid | [6] |

| Synonyms | Enoxacin sesquihydrate, AT-2266 hydrate, CI-919 hydrate | [3] |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method based on OECD 105)

The aqueous solubility of this compound can be determined using the shake-flask method, a standard protocol for assessing the solubility of chemical substances.

Methodology:

-

Preparation of Solutions: A supersaturated solution of this compound is prepared by adding an excess amount of the solid compound to a known volume of purified water (or a specified buffer system) in a glass flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath, typically at 25 °C ± 0.5 °C, for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the appropriate equilibration time.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit phase separation. An aliquot of the aqueous phase is then withdrawn, ensuring no solid particles are transferred. This is typically achieved by centrifugation or filtration through a non-adsorptive filter.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

The melting point of this compound can be accurately determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a constant heating rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic melting peak is typically reported as the melting point.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting bacterial DNA replication and modulating miRNA processing.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

Enoxacin's primary antibacterial effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][7][8] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[7]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication.[8]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter DNA molecules following replication.[8]

By inhibiting these enzymes, enoxacin disrupts the normal topological state of bacterial DNA, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[9][10][11]

Caption: Enoxacin's antibacterial mechanism of action.

Modulation of microRNA Processing

In addition to its antibacterial properties, enoxacin has been identified as an activator of miRNA processing.[3][4] This activity is mediated through its interaction with the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex which is central to miRNA biogenesis.[3]

Enoxacin enhances the binding of TRBP to precursor miRNAs (pre-miRNAs), thereby facilitating their processing by the Dicer enzyme into mature miRNAs.[4] This leads to an upregulation of specific miRNA levels, which can have significant downstream effects on gene expression and cellular processes.[3] This mechanism has been implicated in the cancer-specific growth-inhibitory effects of enoxacin.[3]

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. filab.fr [filab.fr]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. pure.au.dk [pure.au.dk]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. scribd.com [scribd.com]

- 10. uspbpep.com [uspbpep.com]

- 11. mdpi.com [mdpi.com]

Enoxacin Hydrate: A Deep Dive into its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin hydrate, a synthetic fluoroquinolone antibiotic, exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from the targeted inhibition of essential bacterial enzymes responsible for DNA replication, repair, and recombination. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antibacterial action of this compound, with a focus on its primary targets, the resulting cellular responses, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Enoxacin's primary mode of action is the inhibition of two critical type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

1. Inhibition of DNA Gyrase:

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into the bacterial DNA. This process is crucial for relieving the torsional stress that arises during the unwinding of the DNA double helix at the replication fork. Enoxacin binds to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[5][6] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[5]

2. Inhibition of Topoisomerase IV:

Topoisomerase IV, structurally similar to DNA gyrase with two ParC and two ParE subunits, is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes.[7] Following DNA replication, the two circular daughter chromosomes are often interlinked. Topoisomerase IV resolves these links, allowing for proper chromosome segregation into daughter cells. Enoxacin also inhibits topoisomerase IV, preventing the separation of daughter chromosomes and leading to a failure in cell division, which contributes to its bactericidal effect.[5]

Signaling Pathway of Enoxacin's Action

The following diagram illustrates the primary mechanism of action of this compound in bacteria.

Secondary Consequence: Induction of the SOS Response

The accumulation of double-strand DNA breaks caused by enoxacin triggers the bacterial SOS response, a global stress response to DNA damage.[8][9] This response is regulated by the RecA and LexA proteins.[9]

In the presence of single-stranded DNA, which is generated as a result of the DNA damage, the RecA protein becomes activated (RecA*). Activated RecA promotes the autocatalytic cleavage of the LexA repressor.[9] LexA normally represses the transcription of a regulon of genes involved in DNA repair and mutagenesis. The cleavage of LexA leads to the derepression of these SOS genes, which include those encoding for error-prone DNA polymerases. While the SOS response is a survival mechanism, the induction of mutagenic repair pathways can contribute to the development of antibiotic resistance.

Enoxacin-Induced SOS Response Pathway

The following diagram outlines the signaling cascade of the SOS response induced by enoxacin.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of enoxacin against its primary targets and its antibacterial efficacy against various bacterial species.

Table 1: In Vitro Inhibitory Activity of Enoxacin

| Target Enzyme | Organism | Assay Type | IC50 (µg/mL) | Reference |

| DNA Gyrase | Escherichia coli | Supercoiling | 126 | [8] |

| Topoisomerase IV | Escherichia coli | Decatenation | 26.5 | [8] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Enoxacin against Various Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Enterobacteriaceae | 0.25 | 0.5 | [8] |

| Pseudomonas aeruginosa | 2 | >128 | [8] |

| Acinetobacter baumannii (Nalidixic Acid-Susceptible) | - | 2 | [8] |

| Acinetobacter baumannii (Nalidixic Acid-Resistant) | - | >128 | [8] |

| Methicillin-Susceptible Staphylococcus | - | 8 | [8] |

| Methicillin-Resistant Staphylococcus | - | >64 | [8] |

| Enterococci | - | 128 | [8] |

| Enterobacteriaceae (multiply resistant) | ≤2 (for 95% of strains) | - | [3] |

| Pseudomonas aeruginosa (multiply resistant) | ≤2 (for 95% of strains) | - | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of enoxacin required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC50).

Materials:

-

Purified E. coli DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

This compound stock solution

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

-

Stop Buffer/Loading Dye (2X): 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 10% glycerol

-

Chloroform:isoamyl alcohol (24:1)

-

1% Agarose gel in Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide staining solution (1 µg/mL)

Procedure:

-

On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of enoxacin (or vehicle control, e.g., DMSO) to the respective tubes.

-

Add the appropriate dilution of DNA gyrase to each tube to initiate the reaction. The amount of enzyme should be predetermined to achieve complete supercoiling of the substrate under control conditions.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding the 2X Stop Buffer/Loading Dye followed by an equal volume of chloroform:isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the band intensities for supercoiled and relaxed DNA to determine the percentage of inhibition at each enoxacin concentration and calculate the IC50 value.

Topoisomerase IV Decatenation Inhibition Assay

Objective: To determine the concentration of enoxacin required to inhibit 50% of the decatenation activity of topoisomerase IV (IC50).

Materials:

-

Purified E. coli topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

This compound stock solution

-

5X Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP

-

Dilution Buffer: As for gyrase assay

-

Stop Buffer/Loading Dye (2X): As for gyrase assay

-

Chloroform:isoamyl alcohol (24:1)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide staining solution (1 µg/mL)

Procedure:

-

Prepare a reaction mixture on ice containing the 5X assay buffer, kDNA, and sterile water.

-

Aliquot the mixture into microcentrifuge tubes.

-

Add varying concentrations of enoxacin (or vehicle control) to the tubes.

-

Initiate the reaction by adding a predetermined amount of topoisomerase IV to each tube. The enzyme concentration should be sufficient to decatenate the kDNA in the control reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and deproteinize as described for the gyrase assay.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Stain and visualize the gel.

-

Quantify the amount of decatenated minicircles to determine the percentage of inhibition and calculate the IC50.

Experimental Workflow for Enzyme Inhibition Assays

The following diagram outlines the general workflow for determining the inhibitory activity of enoxacin against DNA gyrase and topoisomerase IV.

Conclusion

This compound exerts its potent bactericidal effects through a well-defined mechanism involving the dual inhibition of DNA gyrase and topoisomerase IV. This leads to the accumulation of lethal double-strand DNA breaks, which not only directly contributes to cell death but also triggers the SOS response, a complex cellular pathway with implications for mutagenesis and the evolution of resistance. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of antibacterial drug discovery and development, facilitating further investigation into the nuanced interactions of fluoroquinolones with their bacterial targets.

References

- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Quinolone Sensitization by Targeting the recA SOS Response Gene and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Enoxacin Hydrate as a DNA Gyrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin hydrate, a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal activity primarily through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antimicrobial drug development. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and its effects on both bacterial and mammalian cells. Notably, enoxacin has also been identified as a modulator of microRNA (miRNA) processing in eukaryotic cells, opening avenues for its potential application in anticancer therapy. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial and anticancer agents.

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid sesquihydrate, is fundamental to its biological activity.[3] The primary antibacterial mechanism of enoxacin involves the targeting of DNA gyrase and topoisomerase IV, enzymes essential for maintaining DNA topology during replication.[2][4] By stabilizing the enzyme-DNA complex, enoxacin induces double-strand breaks in the bacterial chromosome, leading to cell death.[1][2] Beyond its antibacterial properties, enoxacin has garnered interest for its ability to enhance miRNA processing in mammalian cells, a discovery that has prompted investigations into its potential as an anticancer agent.[4][5]

Mechanism of Action as a DNA Gyrase Inhibitor

Enoxacin's primary mode of action is the inhibition of DNA gyrase (a type II topoisomerase) in bacteria.[2][4] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription.[1][2]

The inhibition process can be summarized in the following steps:

-

Binding to the Gyrase-DNA Complex: Enoxacin does not bind to DNA gyrase or DNA alone but specifically targets the transient covalent complex formed between the enzyme and DNA.[6][7]

-

Stabilization of the Cleavage Complex: The enzyme nicks both strands of the DNA to allow for supercoiling. Enoxacin intercalates at this cleavage site and stabilizes the complex, preventing the re-ligation of the DNA strands.[1][2]

-

Induction of Double-Strand Breaks: This stabilization of the "cleavable complex" ultimately leads to the accumulation of double-strand DNA breaks.[1][2]

-

Inhibition of DNA Replication and Cell Death: The presence of these breaks blocks the progression of the replication fork, triggering a cascade of events that result in bacterial cell death.[1]

Enoxacin also inhibits topoisomerase IV, another type II topoisomerase that is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[1][2] The dual-targeting of both DNA gyrase and topoisomerase IV contributes to enoxacin's broad-spectrum activity and can slow the development of bacterial resistance.

Quantitative Data

Inhibitory Activity Against Bacterial Topoisomerases

The following table summarizes the 50% inhibitory concentrations (IC50) of enoxacin against DNA gyrase and topoisomerase IV from various bacterial sources.

| Enzyme Source | Target Enzyme | IC50 (µg/mL) | Reference |

| Escherichia coli | DNA Gyrase | 1.25 | [8] |

| Staphylococcus aureus | DNA Gyrase | 1.25 | [8] |

| Staphylococcus aureus | Topoisomerase IV | 1.25 - 2.5 | [8] |

| Enterococcus faecalis | DNA Gyrase | >100 | [9] |

| Enterococcus faecalis | Topoisomerase IV | 27.8 | [9] |

Minimum Inhibitory Concentrations (MICs) Against Various Bacteria

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a bacterium. The table below presents the MIC values of enoxacin against a selection of clinically relevant bacterial isolates.

| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | Clinical Isolates | 0.12 | 0.5 | [10] |

| Staphylococcus aureus | Clinical Isolates | 0.5 | 1.0 | [10] |

| Pseudomonas aeruginosa | Aminoglycoside-Susceptible | - | 1.0 - 2.0 | [11] |

| Pseudomonas aeruginosa | Aminoglycoside-Resistant | - | 2.0 - 4.0 | [11] |

| Enterobacteriaceae | Multiply Resistant | - | ≤ 2.0 | [12] |

Cytotoxicity in Mammalian Cell Lines

Enoxacin has been shown to exhibit cytotoxic effects against various cancer cell lines, often at concentrations higher than those required for antibacterial activity.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HCT-116 | Human Colon Carcinoma | 124 | [11] |

| RKO | Human Colon Carcinoma | ~124 | [4] |

| MCF-7 | Human Breast Adenocarcinoma | 31 - 156 | [4] |

| HeLa | Human Cervical Adenocarcinoma | 20 - 80 | [4] |

| DU145 | Human Prostate Carcinoma | 124 | [4] |

| A549 | Human Lung Carcinoma | >100 | [13] |

| HepG-2 | Human Hepatocellular Carcinoma | >90 (for Ru(III)-enoxacin complex) | [14] |

| Wi-38 | Normal Human Lung Fibroblast | >124 | [4] |

| MRC-5 | Normal Human Lung Fibroblast | >124 | [4] |

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA and the inhibition of this activity by enoxacin. The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

Materials:

-

Enzyme: Purified E. coli DNA gyrase

-

Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)

-

Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

-

Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA

-

Enoxacin Stock Solution: Dissolved in a suitable solvent (e.g., DMSO)

-

Agarose Gel: 1% (w/v) agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium Bromide Staining Solution: 0.5 µg/mL in water

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture for each sample in a final volume of 30 µL.

-

6 µL of 5x Assay Buffer

-

0.5 µL of relaxed pBR322 DNA (final concentration ~16.7 ng/µL)

-

Varying concentrations of enoxacin (or solvent control)

-

Nuclease-free water to bring the volume to 27 µL.

-

-

Enzyme Addition: Add 3 µL of diluted DNA gyrase to each reaction tube (except for the no-enzyme control). The optimal amount of enzyme should be determined empirically to achieve complete supercoiling in the control reaction.

-

Incubation: Mix gently by pipetting and incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 6x Stop Solution/Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at 80-100 V for 1.5-2 hours in TAE buffer.

-

Visualization: Stain the gel with ethidium bromide solution for 15-30 minutes, followed by destaining in water for a similar duration. Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed or nicked circular DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing enoxacin concentration.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition by enoxacin results in the failure to release these minicircles.

Materials:

-

Enzyme: Purified E. coli Topoisomerase IV

-

Substrate: Kinetoplast DNA (kDNA) (100 ng/µL)

-

Assay Buffer (5x): 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin

-

Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol

-

Stop Solution/Loading Dye (6x): As described in the gyrase assay

-

Enoxacin Stock Solution: As described above

-

Agarose Gel and Staining Solution: As described above

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture in a final volume of 30 µL.

-

6 µL of 5x Assay Buffer

-

2 µL of kDNA (final concentration ~6.7 ng/µL)

-

Varying concentrations of enoxacin (or solvent control)

-

Nuclease-free water to bring the volume to 27 µL.

-

-

Enzyme Addition: Add 3 µL of diluted topoisomerase IV to each reaction.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination and Deproteinization: Stop the reaction by adding 5 µL of 6x Stop Solution/Loading Dye. To remove the enzyme, add 30 µL of chloroform/isoamyl alcohol (24:1), vortex briefly, and centrifuge for 1 minute.

-

Agarose Gel Electrophoresis: Load 20 µL of the aqueous (upper) phase into the wells of a 1% agarose gel. Run the gel as described for the gyrase assay.

-

Visualization: Stain and visualize the gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the intensity of the decatenated minicircle bands.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of enoxacin on mammalian cell lines by measuring metabolic activity.

Materials:

-

Cell Lines: Adherent or suspension mammalian cells

-

Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS

-

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl

-

Enoxacin Stock Solution: Dissolved in a suitable solvent and serially diluted

-

96-well Plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of enoxacin. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Effects on Mammalian Cells: A Dual-Edged Sword

While enoxacin's primary clinical use is as an antibacterial agent, its effects on mammalian cells are of significant interest, particularly its anticancer potential. This activity is largely attributed to its ability to enhance the processing of microRNAs (miRNAs).

The upregulation of certain tumor-suppressive miRNAs can lead to the downregulation of oncogenes, resulting in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[4] This has been observed in various cancer cell lines, including those of the colon, breast, and prostate.[4] However, it is important to note that the cytotoxic effects of enoxacin on cancer cells typically occur at concentrations higher than those required for its antibacterial activity.[4]

Conclusion

This compound remains a potent antibacterial agent with a well-defined mechanism of action centered on the inhibition of bacterial DNA gyrase and topoisomerase IV. The quantitative data on its inhibitory and cytotoxic activities provide a valuable framework for its application in both infectious disease research and oncology. The detailed experimental protocols included in this guide offer practical tools for researchers investigating the properties of enoxacin and other topoisomerase inhibitors. The discovery of its role in miRNA processing has unveiled a novel aspect of its pharmacology, suggesting that this established antibiotic may have a future role in the development of new cancer therapies. Further research is warranted to fully elucidate the clinical potential of enoxacin beyond its traditional use as an antibiotic.

References

- 1. Small molecule enoxacin is a cancer-specific growth inhibitor that acts by enhancing TAR RNA-binding protein 2-mediated microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-Dimensional Gel Electrophoresis to Resolve DNA Topoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophoresis [bioinformatics.nl]

- 6. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. researchgate.net [researchgate.net]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Comparative in vitro activities of enoxacin (CI-919, AT-2266) and eleven antipseudomonal agents against aminoglycoside-susceptible and -resistant Pseudomonas aeruginosa strains [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Enoxacin Hydrate and Topoisomerase IV Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, including topoisomerase IV. This technical guide provides an in-depth analysis of the inhibitory action of enoxacin hydrate on topoisomerase IV. It includes quantitative inhibitory data, detailed experimental methodologies for assessing this inhibition, and a visual representation of the molecular mechanism. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

Bacterial topoisomerase IV is a type II topoisomerase responsible for decatenating replicated daughter chromosomes, a critical step in bacterial cell division.[1] Its essential function makes it a prime target for antibacterial agents. Enoxacin is a broad-spectrum fluoroquinolone that effectively inhibits the activity of topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.[2][3] This guide details the specifics of this inhibitory interaction.

Quantitative Inhibition Data

The inhibitory potency of this compound against topoisomerase IV is quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Compound | Enzyme | IC50 (µg/mL) | Source |

| Enoxacin | Topoisomerase IV | 26.5 | Takei et al., 2001[4] |

| Enoxacin | DNA Gyrase | 126 | MedChemExpress[2][5][6][7][8][9] |

Mechanism of Topoisomerase IV Inhibition by Enoxacin

Enoxacin, like other fluoroquinolones, does not bind to the free enzyme but rather to the transient covalent complex formed between topoisomerase IV and DNA. This interaction stabilizes the "cleavage complex," in which the DNA strands are cut but not yet re-ligated.[2][3] The stabilization of this complex prevents the rejoining of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell.[2][3]

A key feature of this interaction is the formation of a water-metal ion bridge. The fluoroquinolone molecule, a magnesium ion, and water molecules mediate the connection between the drug and specific amino acid residues within the topoisomerase IV active site, as well as the phosphate backbone of the DNA.

Below is a diagram illustrating the signaling pathway of topoisomerase IV inhibition by enoxacin.

Caption: Mechanism of enoxacin-mediated topoisomerase IV inhibition.

Experimental Protocol: Topoisomerase IV Decatenation Assay for IC50 Determination

The following is a representative protocol for determining the IC50 value of this compound against topoisomerase IV, based on standard decatenation assays. This method assesses the enzyme's ability to separate catenated (interlinked) DNA circles, a process inhibited by enoxacin.

4.1. Materials

-

Enzyme: Purified bacterial topoisomerase IV

-

Substrate: Kinetoplast DNA (kDNA), a network of catenated DNA circles.

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer (5X): 250 mM Tris-HCl (pH 7.9), 50 mM MgCl2, 5 mM DTT, 2.5 mg/mL BSA, 500 mM potassium glutamate.

-

ATP Solution: 10 mM ATP.

-

Stop Solution/Loading Dye: 2.5% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.

-

Agarose Gel: 1% agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

-

Staining Solution: Ethidium bromide (0.5 µg/mL) or a safer alternative.

4.2. Procedure

-

Reaction Setup: On ice, prepare a reaction mixture for each concentration of enoxacin to be tested, as well as positive (no inhibitor) and negative (no enzyme) controls. For a 20 µL final reaction volume:

-

4 µL of 5X Assay Buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng/µL)

-

1 µL of this compound dilution (or solvent for controls)

-

Variable volume of sterile deionized water

-

1 µL of topoisomerase IV (a pre-determined amount that gives complete decatenation in the positive control)

-

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.

-

Agarose Gel Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.

-

Visualization and Quantification:

-

Stain the gel with ethidium bromide solution for 15-30 minutes.

-

Destain in water for 15-30 minutes.

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands.

-

Quantify the intensity of the decatenated DNA bands for each lane using gel documentation software.

-

-

IC50 Calculation:

-

Calculate the percentage of inhibition for each enoxacin concentration relative to the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the enoxacin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Below is a diagram illustrating the experimental workflow for a topoisomerase IV inhibition assay.

Caption: Workflow for a topoisomerase IV decatenation inhibition assay.

Conclusion

This compound is a potent inhibitor of bacterial topoisomerase IV, a key enzyme in DNA replication and cell division. Its mechanism of action, involving the stabilization of the topoisomerase IV-DNA cleavage complex, provides a clear rationale for its bactericidal activity. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers working to understand and combat bacterial resistance, as well as for those involved in the development of new antibacterial agents targeting topoisomerase IV. The provided diagrams serve to visually simplify the complex molecular interactions and experimental procedures.

References

- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Enoxacin Hydrate: A Deep Dive into its Role in MicroRNA Biogenesis and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Enoxacin, a fluoroquinolone antibiotic, has emerged as a significant modulator of microRNA (miRNA) biogenesis, exhibiting promising anti-tumor and therapeutic properties beyond its antimicrobial functions. This technical guide provides an in-depth analysis of enoxacin hydrate's mechanism of action, focusing on its role as a small-molecule enhancer of miRNA (SMER) maturation. We will explore the core molecular interactions, detail the downstream effects on signaling pathways, and provide comprehensive experimental protocols for studying these phenomena. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic application of modulating miRNA pathways.

Introduction: The Central Role of MicroRNAs in Cellular Regulation

MicroRNAs are short, non-coding RNA molecules that play a pivotal role in post-transcriptional gene regulation. By binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), miRNAs can induce mRNA degradation or inhibit translation, thereby controlling a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. The biogenesis of mature miRNAs is a tightly regulated multi-step process, and its dysregulation is a hallmark of numerous diseases, including cancer.

This compound: From Antibiotic to a Modulator of miRNA Biogenesis

This compound is a broad-spectrum fluoroquinolone antibiotic that has been repurposed due to its unexpected and potent effects on miRNA processing. It has been identified as one of the first small-molecule enhancers of RNA interference (RNAi) and miRNA biogenesis. This activity is independent of its antibacterial mechanism, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

The Core Mechanism: Enhancing the Dicer Complex Activity

The primary mechanism by which enoxacin enhances miRNA maturation involves its direct interaction with the TAR-RNA binding protein 2 (TRBP), a crucial component of the Dicer complex. The Dicer complex, which also includes the RNase III enzyme Dicer and Argonaute proteins, is responsible for the final step of miRNA maturation in the cytoplasm: the cleavage of precursor miRNAs (pre-miRNAs) into mature, functional miRNAs.

Enoxacin binds to TRBP, which in turn enhances the binding affinity of TRBP for pre-miRNAs. This stabilized interaction facilitates the loading of pre-miRNAs onto the Dicer enzyme, leading to more efficient cleavage and a subsequent increase in the production of mature miRNAs. This TRBP-dependent mechanism has been confirmed through biophysical assays such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which have demonstrated a direct binding between enoxacin and wild-type TRBP, but not mutated forms.

Quantitative Impact of Enoxacin on miRNA Expression

Numerous studies have demonstrated the significant impact of enoxacin on the miRNA expression landscape in various cell types, particularly in cancer cells which often exhibit a global downregulation of miRNAs. Enoxacin treatment generally leads to a widespread upregulation of mature miRNAs, many of which have tumor-suppressive functions.

Upregulation of Tumor-Suppressive miRNAs

Enoxacin has been shown to increase the levels of several key tumor-suppressive miRNAs, including:

-

let-7 family: These miRNAs are critical regulators of cell proliferation and differentiation, and their downregulation is common in many cancers.

-

miR-34a: A direct target of the tumor suppressor p53, miR-34a is involved in cell cycle arrest and apoptosis.

-

miR-29b: This miRNA has been shown to have anti-proliferative and pro-apoptotic effects in various cancers.

-

miR-146a: Involved in the regulation of inflammation and innate immunity, miR-146a can also act as a tumor suppressor.

Downregulation of Oncogenic miRNAs

Interestingly, alongside the global upregulation of miRNAs, enoxacin has also been observed to specifically downregulate certain oncogenic miRNAs (oncomiRs), such as:

-

miR-141: An oncomiR implicated in promoting cancer cell proliferation and metastasis.

-

miR-191: Overexpression of this miRNA is associated with poor prognosis in several cancers.

The dual effect of upregulating tumor suppressors while downregulating oncomiRs highlights the therapeutic potential of enoxacin in re-establishing a more physiological miRNA profile in cancer cells.

Summary of Quantitative Data

The following tables summarize the quantitative effects of enoxacin on miRNA expression in different cancer cell lines as reported in the literature.

Table 1: Effect of Enoxacin on Global miRNA Expression in Cancer Cell Lines

| Cell Line | Cancer Type | Enoxacin Concentration | Duration of Treatment | Total Differentially Expressed miRNAs | Percentage of Upregulated miRNAs | Reference |

| LNCaP | Prostate Cancer | 105 µM (EC50) | 5 days | 122 | 53% | |

| DU145 | Prostate Cancer | 141 µM (EC50) | 5 days | 147 | 60% | |

| HCT-116 | Colon Cancer | 40 µg/mL (124 µM) | 5 days | 24 (selected panel) | >80% | |

| RKO | Colon Cancer | 40 µg/mL (124 µM) | 5 days | 122 | 81% |

Table 2: Examples of Specific miRNAs Modulated by Enoxacin in Prostate Cancer Cells (LNCaP and DU145)

| miRNA | Function | Change in Expression | Reference |

| miR-17* | Tumor Suppressor | Upregulated | |

| miR-29b | Tumor Suppressor | Upregulated | |

| miR-34a | Tumor Suppressor | Upregulated | |

| miR-132 | Tumor Suppressor | Upregulated | |

| miR-146a | Tumor Suppressor | Upregulated | |

| miR-449a | Tumor Suppressor | Upregulated | |

| miR-141 | OncomiR | Downregulated | |

| miR-191 | OncomiR | Downregulated |

Signaling Pathways Modulated by Enoxacin-Induced miRNA Changes

The alteration of the miRNA landscape by enoxacin has profound effects on various cellular signaling pathways, contributing to its anti-tumor activity.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. Enoxacin can indirectly activate the p53 pathway by upregulating miRNAs that target negative regulators of p53. For example, the upregulation of miR-34a, a direct transcriptional target of p53, creates a positive feedback loop. Furthermore, enoxacin has been shown to upregulate miRNAs that target MdmX (also known as MDM4), an inhibitor of p53, thereby releasing p53 from its negative regulation and promoting its tumor-suppressive functions.

Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular program that is crucial for embryonic development and wound healing, but is also hijacked by cancer cells to promote invasion and metastasis. Several miRNAs have been identified as key regulators of EMT. Enoxacin can suppress EMT by upregulating miRNAs that target key EMT-inducing transcription factors such as ZEB1/2 and Snail.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by enoxacin.

Caption: Enoxacin's role in the miRNA biogenesis pathway.

Caption: Enoxacin's modulation of the p53 signaling pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying enoxacin's effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of enoxacin's role in miRNA biogenesis.

Cell Culture and Enoxacin Treatment

-

Cell Lines: Human cancer cell lines (e.g., LNCaP, DU145, HCT-116, RKO) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Enoxacin Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 100 mM).

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of enoxacin (typically in the range of 50-150 µM) or vehicle control (DMSO).

-

Incubation: Cells are incubated for the desired period (e.g., 48-120 hours) before being harvested for downstream analysis.

miRNA Quantification using TaqMan MicroRNA Assays

-

Total RNA Extraction: Total RNA, including the small RNA fraction, is extracted from enoxacin-treated and control cells using a suitable kit (e.g., mirVana miRNA Isolation Kit). The quality and quantity of RNA are assessed using a spectrophotometer.

-

Reverse Transcription (RT): Specific cDNA is synthesized from the total RNA using the TaqMan MicroRNA Reverse Transcription Kit and miRNA-specific stem-loop RT primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR using the TaqMan MicroRNA Assay, which includes a specific forward primer, a reverse primer, and a TaqMan probe. The reaction is performed on a real-time PCR system.

-

Data Analysis: The relative expression of each miRNA is calculated using the comparative Ct (ΔΔCt) method, with a small nuclear RNA (e.g., RNU6B) used as an endogenous control for normalization.

In Vitro Dicer Cleavage Assay

-

Reagents: Recombinant human Dicer and TRBP proteins, 32P-labeled pre-miRNA substrate, and Dicer reaction buffer.

-

Reaction Setup: The cleavage reaction is set up in a final volume of 10-20 µL containing the Dicer reaction buffer, recombinant Dicer, TRBP, and the radiolabeled pre-miRNA.

-

Enoxacin Addition: For the experimental group, enoxacin is added to the reaction mixture at the desired concentration. A control reaction without enoxacin is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 1-2 hours).

-

Analysis: The reaction is stopped, and the RNA is extracted and resolved on a denaturing polyacrylamide gel. The gel is then exposed to a phosphor screen, and the bands corresponding to the pre-miRNA and the mature miRNA are visualized and quantified.

Surface Plasmon Resonance (SPR) for Enoxacin-TRBP Binding

-

Immobilization: Recombinant human TRBP protein is immobilized on a sensor chip (e.g., CM5 chip).

-

Enoxacin Injection: A series of enoxacin solutions at different concentrations are injected over the sensor chip surface.

-

Binding Measurement: The binding of enoxacin to the immobilized TRBP is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the change in mass.

-

Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) of the interaction are determined by fitting the sensorgram data to a suitable binding model.

Conclusion and Future Directions

This compound represents a fascinating example of drug repurposing, with its role as a modulator of miRNA biogenesis opening up new therapeutic avenues. Its ability to restore the expression of tumor-suppressive miRNAs makes it a promising candidate for cancer therapy, either as a standalone agent or in combination with other treatments. The detailed understanding of its mechanism of action, centered on the enhancement of TRBP-mediated Dicer activity, provides a solid foundation for the rational design of more potent and specific SMERs.

Future research should focus on elucidating the full spectrum of miRNAs regulated by enoxacin in different disease contexts and further exploring the downstream consequences of this modulation. Additionally, preclinical and clinical studies are warranted to fully assess the therapeutic efficacy and safety of enoxacin and its derivatives in various diseases characterized by miRNA dysregulation. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers and drug developers to further investigate and harness the therapeutic potential of enoxacin and the broader class of miRNA-modulating agents.

Enoxacin Hydrate's Impact on siRNA Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which Enoxacin hydrate modulates the siRNA and miRNA pathways. It provides a comprehensive overview of the quantitative effects of Enoxacin, detailed experimental protocols for studying its activity, and visual representations of the key biological processes and workflows.

Core Mechanism of Action: Enhancing RNAi through TRBP

Quantitative Data on Enoxacin's Effects

The following tables summarize the key quantitative data from various studies investigating the effects of Enoxacin on the siRNA and miRNA pathways.

| Parameter | Cell Line | Value | Reference |

| EC50 for RNAi Enhancement | HEK293 | ~30 µM | [10] |

| EC50 for Cell Viability Reduction | HCT-116 | 124 µM (40 µg/mL) | [1][2] |

Table 1: Effective Concentrations of Enoxacin

| Binding Partners | Method | Dissociation Constant (Kd) | Reference |

| TRBP and pre-miRNA (let-7) | RNA-binding assay | 221 nM (without Enoxacin) | [1][3][8] |

| TRBP and pre-miRNA (let-7) with Enoxacin | RNA-binding assay | 94 nM | [1][3][8] |

Table 2: Enoxacin's Effect on TRBP Binding Affinity

| Cell Line | miRNA/siRNA | Fold Change in Mature Form | Reference |

| HCT-116 and RKO | 24 mature miRNAs (mean) | Overall increase | [7][9] |

| HEK293 expressing pri-miR-125a | miR-125a | Increase | [1][2] |

| Co115 (TRBP-deficient) | 24 mature miRNAs (mean) | Minimal effect | [11] |

| Co115 (TRBP-reconstituted) | 24 mature miRNAs (mean) | Significant increase | [11] |

Table 3: Impact of Enoxacin on Mature miRNA/siRNA Levels

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: Enoxacin enhances the siRNA/miRNA pathway by binding to TRBP.

Caption: Workflow for studying Enoxacin's effect on siRNA pathways.

Caption: Logical flow of Enoxacin's TRBP-dependent mechanism.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Enoxacin's effects on siRNA pathways.

Cell Culture and Enoxacin Treatment

-

Cell Seeding: Plate mammalian cells (e.g., HEK293 or HCT-116) in 6-well plates at a density that will result in 60-80% confluency at the time of treatment.[12] Use antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS).[13]

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.[12]

-

Enoxacin Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM, 50 µM, 100 µM).

-

Treatment: Remove the existing medium from the cells and replace it with the Enoxacin-containing medium. Include a vehicle control (medium with the same concentration of DMSO without Enoxacin).

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Harvesting: After incubation, wash the cells with ice-cold PBS and proceed to RNA isolation or other downstream applications.

Small RNA Isolation

-

Cell Lysis: Lyse the harvested cells using a lysis buffer from a commercial small RNA isolation kit (e.g., mirVana™ miRNA Isolation Kit, PureLink™ miRNA Isolation Kit) or a TRIzol-based method.[14][15][16] For adherent cells, lysis buffer can be added directly to the culture dish.[17]

-

Homogenization: Ensure complete cell lysis and homogenization of the sample.

-

Phase Separation (for TRIzol-based methods): Add chloroform, vortex, and centrifuge to separate the lysate into aqueous and organic phases. The RNA remains in the upper aqueous phase.

-

RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

-

Washing: Wash the RNA pellet with 75% ethanol to remove impurities.

-

Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

-

Quantification and Quality Control: Determine the concentration and purity of the isolated small RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer or by gel electrophoresis.

Northern Blotting for Small RNA Detection

-

Gel Electrophoresis: Separate 10-30 µg of total RNA on a 15% denaturing polyacrylamide gel containing 8 M urea.[18][19]

-

RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry transfer apparatus.[20]

-

Cross-linking: Cross-link the RNA to the membrane using UV irradiation or chemical cross-linking with EDC [1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride].[18][21]

-

Probe Labeling: Label a DNA or LNA (Locked Nucleic Acid) oligonucleotide probe complementary to the target siRNA or miRNA with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) label.[21]

-

Hybridization: Pre-hybridize the membrane and then hybridize with the labeled probe overnight at a suitable temperature (e.g., 37-42°C).[19]

-

Washing: Wash the membrane under stringent conditions to remove unbound probe.

-

Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).[19]

Stem-Loop RT-qPCR for Mature miRNA/siRNA Quantification

-

Reverse Transcription (RT): Perform reverse transcription on 10-100 ng of total RNA using a miRNA-specific stem-loop RT primer and a reverse transcriptase (e.g., MultiScribe).[22][23][24] The stem-loop primer provides specificity for the mature miRNA.[24][25]

-

Real-time PCR: Perform real-time PCR using a forward primer specific to the miRNA/siRNA sequence, a universal reverse primer, and a TaqMan probe or SYBR Green for detection.[22][24]

-

Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the expression of the target miRNA/siRNA to a stable internal control small RNA (e.g., U6 snRNA). Calculate the relative fold change in expression using the 2-ΔΔCt method.

In Vitro Dicer Processing Assay

-

Enoxacin Addition: Add Enoxacin (e.g., 30 µM) or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

RISC Activity Assay (Ago2 Immunoprecipitation)

-

Cell Lysis: Lyse Enoxacin-treated and control cells in a mild lysis buffer containing RNase inhibitors.[26][27]

-

Immunoprecipitation: Incubate the cell lysates with an anti-Ago2 antibody conjugated to magnetic or agarose beads to immunoprecipitate the Ago2-containing RISC.[26][28][29][30]

-

Washing: Wash the beads several times to remove non-specific binding.

-

RNA Elution: Elute the RNA from the immunoprecipitated RISC complex.

-

Quantification: Quantify the amount of a specific siRNA or miRNA in the eluate using stem-loop RT-qPCR as described above. An increase in the amount of a specific small RNA in the Ago2-IP from Enoxacin-treated cells indicates enhanced RISC loading and activity.[26]

References

- 1. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TRBP recruits the Dicer complex to Ago2 for microRNA processing and gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRBP recruits the Dicer complex to Ago2 for microRNA processing and gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A small molecule enhances RNA interference and promotes microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. bioke.com [bioke.com]

- 18. clyte.tech [clyte.tech]

- 19. pubcompare.ai [pubcompare.ai]

- 20. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 21. academic.oup.com [academic.oup.com]

- 22. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stem-loop RT-qPCR for miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Stem-Loop qRT-PCR for the Detection of Plant microRNAs | Springer Nature Experiments [experiments.springernature.com]

- 26. The Ago2-miRNA-co-IP Assay to Study TGF- β1 Mediated Recruitment of miRNA to the RISC in CFBE Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol for Anti Ago-RNA Immunoprecipitation from Mammalian Cells Using the RIP Kit [sigmaaldrich.com]

- 28. The Ago2-miRNA-co-IP Assay to Study TGF- β1 Mediated Recruitment of miRNA to the RISC in CFBE Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubcompare.ai [pubcompare.ai]

- 30. Identifying RISC Components Using Ago2 Immunoprecipitation and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Enoxacin hydrate

An In-depth Technical Guide to the Discovery and History of Enoxacin Hydrate

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] As a second-generation quinolone, it marked a significant step in the development of this class of antibiotics, exhibiting potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][3] Its primary applications have been in the treatment of urinary tract infections (UTIs) and gonorrhea.[1][4] This document provides a comprehensive technical overview of the discovery, history, mechanism of action, pharmacokinetics, and key experimental methodologies related to Enoxacin. While its clinical use has been superseded by newer agents with more favorable safety profiles, recent research into its role in modulating microRNA (miRNA) biogenesis has renewed scientific interest in the compound.[5][6][7]

Discovery and Developmental History

The development of Enoxacin is rooted in the history of quinolone antibiotics, which began with the discovery of nalidixic acid in 1962.[8][9] The subsequent breakthrough was the addition of a fluorine atom at the C6-position and a piperazinyl group at the C7-position of the quinolone nucleus, which dramatically enhanced antibacterial potency and spectrum.[9][10] This led to the first "new quinolone," norfloxacin, in 1978.[9]

Enoxacin, a 1,8-naphthyridine derivative, was discovered in 1980.[8] It emerged as part of an intense period of research and development in the early 1980s that also produced other key fluoroquinolones like ciprofloxacin and ofloxacin.[9][10] Enoxacin demonstrated a broad spectrum of activity, particularly against Gram-negative pathogens, and was developed for oral administration.[3] However, its clinical application was later limited by adverse effects, including phototoxicity and central nervous system (CNS) events.[5] It is no longer available for use in the United States.[1]

Mechanism of Action

Antibacterial Activity

Enoxacin exerts its bactericidal effect by interfering with bacterial DNA replication.[1][11] Its primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][12][13]

-

Inhibition of DNA Gyrase : In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Enoxacin binds to the enzyme-DNA complex, stabilizing it and trapping the gyrase on the DNA. This leads to breaks in the bacterial chromosome and ultimately cell death.[11][12]

-

Inhibition of Topoisomerase IV : In Gram-positive bacteria, the main target is Topoisomerase IV. This enzyme is critical for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting Topoisomerase IV, Enoxacin prevents the segregation of replicated DNA into daughter cells, thereby blocking cell division.[1][13]

The inhibition of these enzymes effectively halts essential cellular processes, including DNA replication, transcription, and repair, leading to rapid bacterial cell death.[1]

Modulation of miRNA Biogenesis

More recently, Enoxacin has been identified as a small-molecule enhancer of microRNA (SMER).[6] It promotes the maturation of miRNAs by binding to the TAR RNA-binding protein 2 (TRBP), a cofactor of the Dicer enzyme.[13][14] The Dicer/TRBP complex is central to the processing of precursor-miRNAs (pre-miRNAs) into mature miRNAs. Enoxacin appears to enhance the affinity of TRBP for pre-miRNAs, thus increasing the efficiency of Dicer processing and boosting the overall levels of mature miRNAs.[6][14] This activity is distinct from its antibacterial properties and has led to investigations into its potential as an anticancer agent.[6][13]

Pharmacokinetic Properties

Enoxacin is characterized by rapid and extensive absorption after oral administration, with high bioavailability.[1][15] Its pharmacokinetic parameters allow for effective twice-daily dosing.[15]

| Parameter | Value (Dose) | Study Population | Reference |

| Bioavailability | ~89% | Healthy Volunteers | [16] |

| 87% | Elderly Patients | [17] | |

| Time to Peak (Tmax) | 1 - 2 hours | Healthy Volunteers | [16] |

| Peak Conc. (Cmax) | 1.0 mg/L (200 mg oral) | Healthy Volunteers | [16] |

| 3.8 mg/L (800 mg oral) | Healthy Volunteers | [16] | |

| 5.45 mg/L (400 mg oral) | Elderly Patients | [17] | |

| Elimination Half-life (t½) | 3.3 - 4.7 hours (dose-dependent) | Healthy Volunteers | [16] |

| ~6 hours (normal renal function) | General | [1][18] | |

| 9.1 hours | Elderly Patients | [17] | |

| Volume of Distribution (Vd) | ~2.8 L/kg | Healthy Volunteers | [16] |

| Protein Binding | 35% - 40% | General | [1] |

| Excretion | ~60% unchanged in urine within 24h | General | [1][18] |

| 51-53% in urine | Healthy Volunteers | [16] |

Antimicrobial Spectrum and Efficacy

Enoxacin is active against a wide array of pathogens, though its primary strength is against Gram-negative bacteria.[3][12]

| Organism Type | Activity Level | Examples | Reference |

| Gram-Negative | High | Enterobacteriaceae (e.g., E. coli), Neisseria gonorrhoeae | [3][19] |

| Moderate | Pseudomonas aeruginosa | [20][21] | |

| Gram-Positive | Moderate | Staphylococcus aureus | [3][19] |

| Poor | Streptococci | [19] |

Minimum Inhibitory Concentration (MIC) Data

MIC values are a key measure of an antibiotic's potency. Studies have established MIC breakpoints for Enoxacin to guide susceptibility testing.

| MIC Breakpoint | Interpretation | Zone Diameter (10 µg disk) | Reference |

| ≤ 2.0 µg/mL | Susceptible | ≥ 18 mm | [19] |

| 4.0 µg/mL | Intermediate | 15 - 17 mm | [19] |

| > 4.0 µg/mL | Resistant | ≤ 14 mm | [19] |

Note: In one study, over 90% of Enterobacteriaceae isolates were inhibited at a concentration of 0.5 µg/mL.[19] Another study found that the MIC for 95% of 120 multiply resistant Gram-negative isolates was ≤ 2 µg/mL.[21]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of Enoxacin against a bacterial isolate.[22][23]

1. Preparation of Materials:

-

Enoxacin Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water with minimal NaOH for solubility) and sterilize by filtration.

-

Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[23]

-

Growth Medium: Use a standardized cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-Well Microtiter Plate: Sterile, U-bottom plates are typically used.

2. Serial Dilution:

-

Dispense 50 µL of sterile broth into wells 2 through 12 of a microtiter plate row.

-

Add 100 µL of the working Enoxacin stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria).

3. Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

4. Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[23]

5. Reading Results:

-

Visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well indicates growth.

-

The MIC is the lowest concentration of Enoxacin at which there is no visible growth (i.e., the first clear well).[22][23]

References

- 1. Enoxacin - Wikipedia [en.wikipedia.org]

- 2. enoxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Enoxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. History of quinolones and their side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Enoxacin | Topoisomerase inhibitor | Mechanism | Concentration [selleckchem.com]

- 14. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enoxacin absorption and elimination characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of intravenous and oral enoxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Pharmacokinetics and Bioavailability of Intravenous-to-Oral Enoxacin i" by C. Randall Marchbanks, J. Mikolich et al. [digitalcommons.uri.edu]

- 18. youtube.com [youtube.com]

- 19. Evaluation of in vitro antibacterial activity of enoxacin: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An open study of the safety and efficacy of enoxacin in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro activities of enoxacin and 17 other antimicrobial agents against multiply resistant, gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. youtube.com [youtube.com]

Enoxacin Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin, a fluoroquinolone antibiotic, has garnered significant attention beyond its established antibacterial properties for its potent anticancer activities. This technical guide provides an in-depth overview of Enoxacin hydrate, focusing on its physicochemical properties, dual mechanisms of action, and relevant experimental protocols. As an antibacterial agent, Enoxacin targets DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication. Concurrently, it exhibits cancer-specific growth-inhibitory effects by enhancing the processing of microRNAs (miRNAs) through its interaction with the TAR RNA-binding protein 2 (TRBP). This document serves as a comprehensive resource, offering detailed methodologies for key assays and presenting quantitative data to support further research and drug development endeavors.

Physicochemical Properties

This compound is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 84294-96-2 | [1][2][3] |

| Molecular Formula | C₁₅H₁₇FN₄O₃ · 1.5H₂O | [1] |

| Molecular Weight | 347.34 g/mol (sesquihydrate) | [1] |

| 320.32 g/mol (anhydrous) | [2][3] | |

| Appearance | White to light yellow powder | |

| Solubility | Soluble in DMSO | [2] |

Mechanisms of Action

Enoxacin exhibits a dual mechanism of action, functioning as both an antibacterial and an anticancer agent through distinct molecular pathways.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

As a member of the fluoroquinolone class, enoxacin targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. Enoxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

The primary role of DNA gyrase is to introduce negative supercoils into DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation, or unlinking, of intertwined daughter DNA molecules following replication. By inhibiting both enzymes, enoxacin ensures a potent bactericidal effect against a broad spectrum of Gram-positive and Gram-negative bacteria.

Anticancer Activity: Enhancement of microRNA Processing

Enoxacin's anticancer properties stem from its ability to modulate the RNA interference (RNAi) pathway. Specifically, it enhances the biogenesis of microRNAs (miRNAs), small non-coding RNAs that play crucial roles in regulating gene expression. Many miRNAs with tumor-suppressor functions are downregulated in cancer cells.

Enoxacin directly binds to the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex which is responsible for processing precursor miRNAs (pre-miRNAs) into mature miRNAs. This interaction increases the affinity of TRBP for pre-miRNAs, thereby promoting their processing into functional, mature miRNAs. The restoration of tumor-suppressor miRNA levels can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing Enoxacin's activity.

References